Benzylamine, N-(diphenylmethylene)-

Description

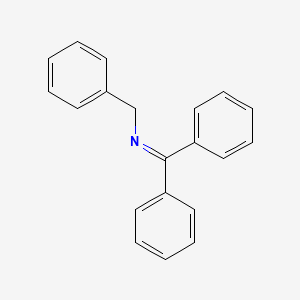

Benzylamine, N-(diphenylmethylene)- (CAS RN: 7699-79-8), also known as N-Benzyl-1,1-diphenylmethanimine, is a Schiff base derivative with the molecular formula C₂₀H₁₇N and an average molecular mass of 271.363 g/mol . Structurally, it consists of a benzylamine moiety (C₆H₅CH₂NH₂) in which the amino group is protected by a diphenylmethylene group (C₆H₅)₂C=N–. This compound is widely utilized as a protecting group in organic synthesis, particularly for amines, due to its stability under basic and nucleophilic conditions .

Properties

IUPAC Name |

N-benzyl-1,1-diphenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKCGEBEEBTUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302958 | |

| Record name | Benzylamine, N-(diphenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-79-8 | |

| Record name | Benzylamine, N-(diphenylmethylene)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylamine, N-(diphenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylamine, N-(diphenylmethylene)- can be synthesized through several methods. One common approach involves the reaction of benzylamine with benzophenone under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Benzylamine, N-(diphenylmethylene)- often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate advanced purification techniques, such as distillation and recrystallization, to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Benzylamine, N-(diphenylmethylene)- undergoes several types of chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic conditions.

Major Products Formed:

Oxidation: Imines, amides.

Reduction: Secondary amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Benzylamine, N-(diphenylmethylene)- is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays .

Industry: In the industrial sector, Benzylamine, N-(diphenylmethylene)- is employed in the production of polymers, resins, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Benzylamine, N-(diphenylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion . The pathways involved in its mechanism of action often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzylamine, N-(diphenylmethylene)- and related compounds:

Reactivity and Stability

- The diphenylmethylene group in the target compound provides enhanced steric protection compared to N-benzylidenebenzylamine , which has a less bulky benzylidene group (C₆H₅CH=N–). This steric bulk reduces susceptibility to hydrolysis and nucleophilic attack .

- Diphenylamine lacks the imine bond, making it less reactive toward electrophiles but more prone to oxidation, necessitating stabilization additives in industrial applications .

Physicochemical Properties

- Basicity: The pKa of benzylamine (9.35) is significantly higher than that of aniline (4.6) due to the lack of conjugation between the amino group and the benzene ring . Introducing the diphenylmethylene group likely reduces basicity further by delocalizing the lone pair on nitrogen into the imine bond.

- LogD (Octanol/Water Partition Coefficient): Benzylamine derivatives exhibit altered hydrophobicity depending on substitution. For instance, N-(4-aminomethyl-phenyl)-2-hydroxy-benzamide (a benzylamine analog) has optimized logD values for binding to KLK6 enzymes, whereas diphenylmethylene-protected analogs may show increased lipophilicity .

Biological Activity

Benzylamine, N-(diphenylmethylene)- (C20H17N), is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and mutagenic potential, supported by relevant case studies and research findings.

1. Anticancer Activity

Recent studies have indicated that compounds related to benzylamine, particularly those with diphenylmethylene moieties, exhibit significant anticancer properties. For instance, a study on a closely related compound demonstrated its ability to induce apoptosis in HepG2 liver cancer cells. The mechanism involved the activation of apoptotic markers such as p53 and Bax while downregulating the antiapoptotic marker Bcl-2. This led to cell cycle arrest at the G1 phase and increased early and late apoptosis rates from 0.7% in untreated cells to 44.8% in treated cells .

Table 1: Apoptotic Effects of Related Compounds

| Compound | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) | G1 Phase Arrest (%) |

|---|---|---|---|---|

| Compound 6 | 5.0 | 30 | 14 | 64.2 |

| Control | - | 0.7 | 0 | 50.7 |

2. Antimicrobial Activity

Benzylamine derivatives have also been evaluated for their antimicrobial properties. A study focusing on various synthesized benzophenone imines, which include benzylamine derivatives, showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The highest activity was recorded against E. coli, with growth inhibition zones measuring up to 24 mm .

Table 2: Antimicrobial Activity of Benzylamine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzophenone imine 1 | E. coli | 24 ± 1.0 |

| Benzophenone imine 2 | Staphylococcus aureus | 20.3 ± 1.52 |

| Benzophenone imine 3 | Bacillus subtilis | 18 ± 0.5 |

3. Mutagenic Potential

The mutagenic potential of benzylating agents has been a subject of investigation due to their implications in carcinogenesis. Unsymmetrically substituted N-nitrosomethylbenzylamine has been identified as an oesophageal carcinogen with both methylating and benzylating properties. Studies revealed that these compounds were direct-acting mutagens in Salmonella typhimurium, indicating that benzylation can lead to significant biological consequences .

Table 3: Mutagenicity of N-Nitroso Compounds

| Compound | Mutagenicity (TA98) | Mutagenicity (TA1535) |

|---|---|---|

| N-nitrosobenzylurea | Positive | Positive |

| N-nitroso-alpha-acetoxybenzylamine | Positive | Less pronounced |

4. Case Studies and Research Findings

Several research studies have provided insights into the biological activities of benzylamine derivatives:

- A study published in the Pakistani Journal of Pharmaceutical Sciences highlighted the antibacterial efficacy of synthesized benzophenone imines, emphasizing their potential for treating bacterial infections .

- Another investigation into the mutagenic properties of benzylating agents underscored the role of enzymatic activation in their mutagenicity, suggesting a complex interplay between chemical structure and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.